3-Bromo-5-cyclopropoxy-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-cyclopropoxy-4-iodopyridine is an organic compound with the molecular formula C8H7BrINO and a molecular weight of 339.96 g/mol . This compound is characterized by the presence of bromine, iodine, and cyclopropoxy groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 3-Bromo-5-cyclopropoxy-4-iodopyridine involves several steps, starting with the preparation of 3,5-dibromopyridine. One common method involves the reaction of 3,5-dibromopyridine with isopropylmagnesium chloride in tetrahydrofuran, followed by the addition of iodine . The reaction is typically carried out at low temperatures (-10 to -5°C) to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
3-Bromo-5-cyclopropoxy-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
3-Bromo-5-cyclopropoxy-4-iodopyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of biologically active compounds for research purposes.
Medicine: As a building block in the synthesis of potential pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-5-cyclopropoxy-4-iodopyridine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-5-cyclopropoxy-4-iodopyridine include:
3-Bromo-5-iodopyridine: A closely related compound with similar reactivity but lacking the cyclopropoxy group.
3-Bromo-4-iodopyridine: Another related compound with different substitution patterns on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C8H7BrINO |
---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxy-4-iodopyridine |
InChI |
InChI=1S/C8H7BrINO/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
VOUJYFMNAZZBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.